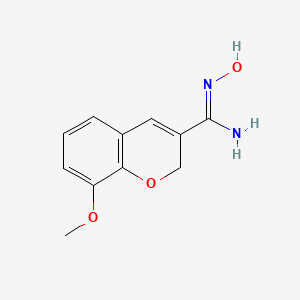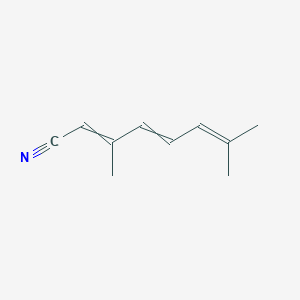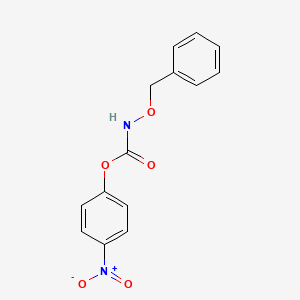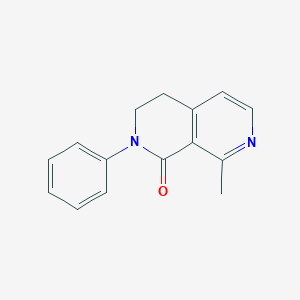
8-Methyl-2-phenyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-2-phenyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one is a synthetic organic compound belonging to the naphthyridine family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2-phenyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one typically involves multi-step organic reactions. A common approach might include the condensation of appropriate starting materials, followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring safety, and minimizing environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
8-Methyl-2-phenyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Applications De Recherche Scientifique
8-Methyl-2-phenyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or catalysts.
Mécanisme D'action
The mechanism of action of 8-Methyl-2-phenyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one: Lacks the methyl group at the 8-position.
8-Methyl-2-phenylquinoline: Similar structure but with a different ring system.
Uniqueness
8-Methyl-2-phenyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one’s unique structural features, such as the methyl group at the 8-position, may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propriétés
Numéro CAS |
87205-04-7 |
|---|---|
Formule moléculaire |
C15H14N2O |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
8-methyl-2-phenyl-3,4-dihydro-2,7-naphthyridin-1-one |
InChI |
InChI=1S/C15H14N2O/c1-11-14-12(7-9-16-11)8-10-17(15(14)18)13-5-3-2-4-6-13/h2-7,9H,8,10H2,1H3 |
Clé InChI |
IZKLIHREMOSFSO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC2=C1C(=O)N(CC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


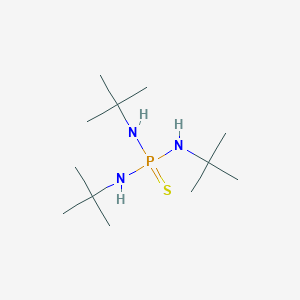
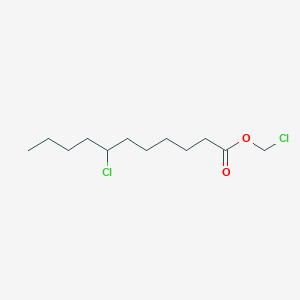

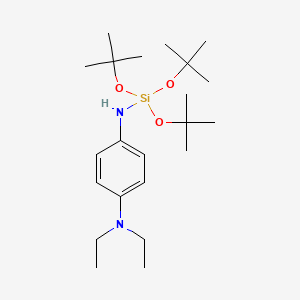


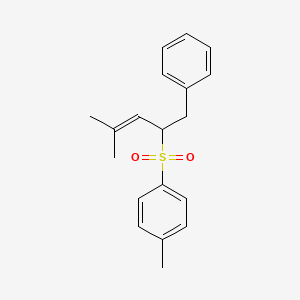
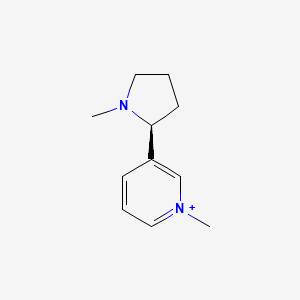
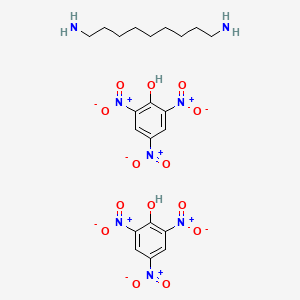
![3-[(9-Oxo-9H-thioxanthen-2-yl)oxy]propane-1-sulfonic acid](/img/structure/B14419741.png)
![6-[(2-Hydroxyethyl)(octyl)amino]hexanoic acid](/img/structure/B14419747.png)
